molecular formula C7H8ClNO B3349672 1-(6-Chloropyridin-3-yl)ethanol CAS No. 23092-75-3

1-(6-Chloropyridin-3-yl)ethanol

Cat. No.: B3349672
CAS No.: 23092-75-3
M. Wt: 157.6 g/mol
InChI Key: PMPXQVZBQKUJRU-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an ethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-3-carbaldehyde with a reducing agent such as sodium borohydride in the presence of ethanol . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction reactions. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and concentration of reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-Chloropyridin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biomolecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(6-Chloropyridin-3-yl)ethanol is unique due to its specific combination of a chloropyridine ring and an ethanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPXQVZBQKUJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add sodium tetrahydroborate (1.01 g, 26.35 mmol) slowly to a solution of 1-(6-chloro-pyridin-3-yl)-ethanone (10 g, 64.27 mmol) in methanol (100 mL). Stir at RT for 15 min. Pour the reaction mixture into a beaker containing saturated NaHCO3 (40 mL) and then extract between water (100 mL) and DCM (400 mL). Wash the organic layers with saturated aqueous sodium chloride, dry over sodium sulfate and concentrate. Purify by normal phase column chromatography (20% ethyl acetate in hexanes→70% ethyl acetate in hexanes) to afford the title compound (7 g, 69%). MS (ES) m/z 158 [M+1]+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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